molecular formula C24H21F2NO3 B586162 ent-Ezetimibe CAS No. 1376614-99-1

ent-Ezetimibe

Cat. No.: B586162
CAS No.: 1376614-99-1
M. Wt: 409.433
InChI Key: OLNTVTPDXPETLC-ZRBLBEILSA-N
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Description

ent-Ezetimibe: is a stereoisomer of ezetimibe, a well-known lipid-lowering agent. Ezetimibe is primarily used to reduce blood cholesterol levels by inhibiting the absorption of cholesterol in the small intestine. The compound this compound shares a similar structure but differs in the spatial arrangement of its atoms, which can lead to different biological activities and properties.

Mechanism of Action

Target of Action

The primary target of ent-Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . This protein is essential for promoting intestinal cholesterol uptake . It is localized on the apical membrane or brush border of small intestines and plays an important role in dietary cholesterol absorption and biliary cholesterol reabsorption by enterocytes .

Mode of Action

This compound selectively inhibits the absorption of cholesterol and phytosterols by the small intestine . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein , a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This interaction results in a decrease in the integration of cholesterol into chylomicrons, which subsequently reduces the delivery of cholesterol to the liver .

Biochemical Pathways

By interfering with the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver . This diminished delivery stimulates the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active this compound-glucuronide . Total this compound concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of this compound and this compound-glucuronide is approximately 22 hours . Approximately 78% of the dose is excreted in the feces predominantly as this compound, with the balance found in the urine mainly as this compound-glucuronide .

Result of Action

This compound mediates its blood cholesterol-lowering effect via selectively inhibiting the absorption of cholesterol and phytosterols by the small intestine . This results in a significant reduction in serum LDL-C levels . As demonstrated in the IMPROVE-IT trial, this compound has been shown to reduce the rate of cardiovascular events in high-risk patients .

Action Environment

The action of this compound is influenced by the environment within the small intestine, particularly the presence of dietary and biliary cholesterol. The drug’s efficacy in reducing cholesterol absorption may be influenced by factors such as diet and the individual’s cholesterol levels . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Ezetimibe involves several steps, starting from commercially available starting materials. The key steps include the formation of the azetidinone ring and the introduction of the fluorophenyl groups. One common synthetic route involves the following steps:

    Formation of the Azetidinone Ring: This is typically achieved through a cyclization reaction involving a β-lactam intermediate.

    Introduction of Fluorophenyl Groups: This step involves the use of fluorinated benzene derivatives, which are introduced through nucleophilic substitution reactions.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ent-Ezetimibe can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and potassium carbonate are employed in nucleophilic substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: ent-Ezetimibe is used as a model compound in studies involving stereochemistry and chiral separation techniques. Its unique structure makes it an interesting subject for research in asymmetric synthesis and enantioselective catalysis.

Biology: In biological research, this compound is studied for its potential effects on cholesterol metabolism and absorption. It serves as a tool to understand the role of stereochemistry in biological activity and drug efficacy.

Medicine: While ezetimibe is widely used in clinical settings, this compound is primarily used in preclinical research to explore its pharmacological properties and potential therapeutic applications.

Industry: In the pharmaceutical industry, this compound is used in the development of new lipid-lowering agents and as a reference compound in quality control and analytical testing.

Comparison with Similar Compounds

    Ezetimibe: The parent compound, widely used as a cholesterol-lowering agent.

    Simvastatin: Another lipid-lowering agent that works by inhibiting HMG-CoA reductase.

    Atorvastatin: A statin that also lowers cholesterol by inhibiting HMG-CoA reductase.

Uniqueness: ent-Ezetimibe is unique due to its stereoisomeric structure, which can lead to different biological activities compared to its parent compound, ezetimibe. This uniqueness makes it valuable in research to understand the role of stereochemistry in drug action and efficacy.

Properties

IUPAC Name

(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNTVTPDXPETLC-ZRBLBEILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376614-99-1
Record name (3S,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376614991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,4R)-1-(4-FLUOROPHENYL)-3-((R)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)AZETIDIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST3D70Q0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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